molecular formula C8H10F2N2O2S B2444645 [(2,6-difluorophenyl)sulfamoyl]dimethylamine CAS No. 866154-28-1

[(2,6-difluorophenyl)sulfamoyl]dimethylamine

Cat. No.: B2444645
CAS No.: 866154-28-1
M. Wt: 236.24
InChI Key: BTPGOFHXVHPIQL-UHFFFAOYSA-N
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Description

[(2,6-difluorophenyl)sulfamoyl]dimethylamine is a chemical compound with the molecular formula C8H10F2N2O2S and a molecular weight of 236.24 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a sulfamoyl dimethylamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of [(2,6-difluorophenyl)sulfamoyl]dimethylamine typically involves the reaction of 2,6-difluoroaniline with dimethylamine and sulfuryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

[(2,6-difluorophenyl)sulfamoyl]dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid derivatives.

Scientific Research Applications

[(2,6-difluorophenyl)sulfamoyl]dimethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

[(2,6-difluorophenyl)sulfamoyl]dimethylamine can be compared with other similar compounds, such as:

    [(2-chloro-4-fluorophenyl)sulfamoyl]dimethylamine: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.

    [(2,4-difluorophenyl)sulfamoyl]dimethylamine: This compound has fluorine atoms at different positions on the phenyl ring.

    [(2,6-difluorophenyl)sulfamoyl]ethylamine: This compound has an ethyl group instead of a dimethylamine group.

Properties

IUPAC Name

2-(dimethylsulfamoylamino)-1,3-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2S/c1-12(2)15(13,14)11-8-6(9)4-3-5-7(8)10/h3-5,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPGOFHXVHPIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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